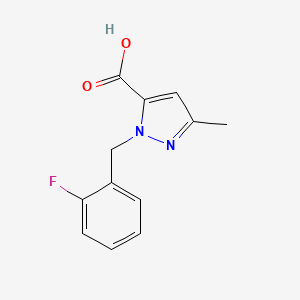![molecular formula C8H13NO2 B2933484 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1248611-91-7](/img/structure/B2933484.png)
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one” is a chemical compound with the CAS Number: 2247788-73-2 . It has a molecular weight of 143.19 . The IUPAC name for this compound is (1-acetyl-3-pyrrolidinyl)methanol . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one” is 1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, “1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one” is an oil . It is stored at 4 degrees Celsius . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Magnetic and Optical Properties of Lanthanide Clusters
Research involving 2-(hydroxymethyl)pyridine, a compound structurally similar to 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one, has led to the discovery of a new family of Ln(III)(9) clusters. These clusters exhibit dual physical properties: single-molecule magnetism behavior in the Dy(III) member and intense red photoluminescence in the Eu(III) analogue. This demonstrates the potential for applications in magnetic storage and optical devices (Alexandropoulos et al., 2011).
Asymmetric Synthesis of Bioactive Pyrrolidines
The asymmetric 1,3-dipolar cycloaddition reaction of chiral azomethine ylides to alkenoylcamphorsultams has been used to synthesize enantiomerically pure 4-substituted pyrrolidin-3-ols. These compounds serve as chiral building blocks for synthesizing enantiopure bioactive pyrrolidines, showcasing the importance of such chemical structures in the synthesis of pharmaceutical agents (Karlsson & Högberg, 2001).
Development of Pyrrolidine-based Materials
Electrochemical synthesis of N-linked polybispyrroles, incorporating structures akin to 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one, has been explored for their electrochromic and ion receptor properties. Such materials exhibit strong stability, reversible redox processes, and selective voltammetric responses towards certain ions, highlighting their utility in metal recovery and ion sensing applications (Mert et al., 2013).
Catalytic Applications in Organic Synthesis
The catalytic capabilities of compounds structurally related to 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one have been demonstrated in the enantioselective intramolecular addition of tertiary enamides to ketones. This process yields highly enantioenriched 1H-pyrrol-2(3H)-one derivatives bearing a hydroxylated quaternary carbon atom, illustrating the role of such structures in facilitating complex organic syntheses (Yang et al., 2009).
Exploration of Pyrrolidine Derivatives in Medicinal Chemistry
The synthesis and investigation of pyrrolidin-2-ones and their derivatives highlight their promise as a class of non-aromatic heterocyclic compounds found in many natural products and biologically active molecules. This research underscores the importance of such structures in the development of new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
Safety And Hazards
The safety information available indicates that “1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one” has the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-8(11)9-4-3-7(5-9)6-10/h2,7,10H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETQKJFYJWBAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2933401.png)
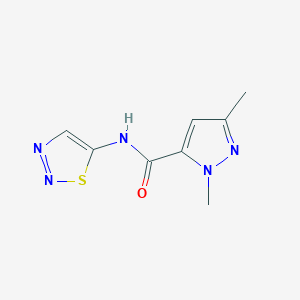
![N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933406.png)
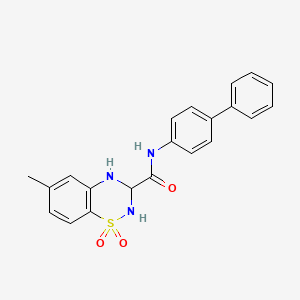
![3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2933409.png)
![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide](/img/structure/B2933411.png)
![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)
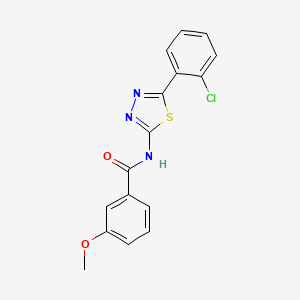
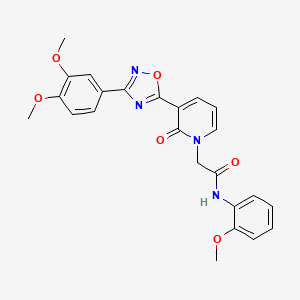
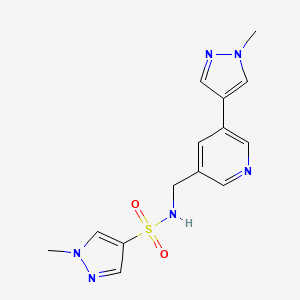
![2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid](/img/structure/B2933419.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2933422.png)
![1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2933423.png)
